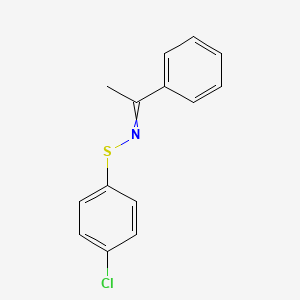
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is an alkyl derivative of thiophenecarboxaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method involves the chloromethylation of thiophene, followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation and concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-ethyl-2,5-dihydro-2-methyl-
Reduction: 3-Thiophenemethanol, 5-ethyl-2,5-dihydro-2-methyl-
Substitution: Various halogenated and nitrated derivatives of the thiophene ring
Applications De Recherche Scientifique
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- is unique due to the presence of both an ethyl and a methyl group on the thiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61049-61-4 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c1-3-8-4-7(5-9)6(2)10-8/h4-6,8H,3H2,1-2H3 |
Clé InChI |
POHYCEXYXGTGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=C(C(S1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
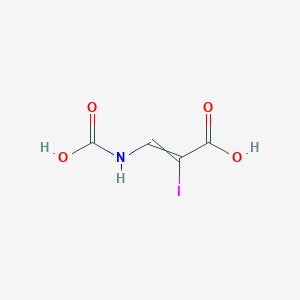
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
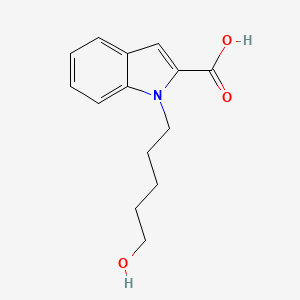
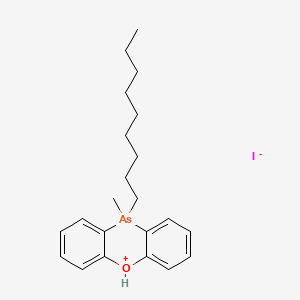
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
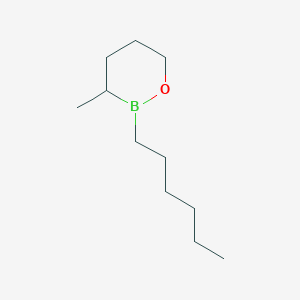
![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
